molecular formula C15H14FNO3 B8357128 Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Cat. No. B8357128
M. Wt: 275.27 g/mol
InChI Key: QXYHJWBBYNDQIL-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

A reaction mixture consisting of 33.9 gm. (0.123 mole) of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone (prepared in Part B, above), 900 ml. glacial acetic acid, and 450 ml. 10% aqueous sulfuric acid is heated with stirring on a steam bath for 24 hours. After allowing the reaction mixture to cool, it is diluted with 2000 ml. water and extracted thoroughly with benzene. The benzene extracts are combined and washed successively with water, with aqueous sodium bicarbonate, and finally with brine. The benzene is then removed by evaporation under reduced pressure, and the solid residue thus obtained is recrystallized from diethyl ether to afford 16.23 gm. (67% yield) of 4-cyano-4-(p-fluorophenyl)cyclohexanone having a melting point at 84° to 88° C.
Quantity
0.123 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:5]1[CH2:10][C:9]([C:18]#[N:19])([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH2:8][CH2:7][C:6]1=[O:20])(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[C:18]([C:9]1([C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)[CH2:10][CH2:5][C:6](=[O:20])[CH2:7][CH2:8]1)#[N:19]

Inputs

Step One
Name
Quantity
0.123 mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=CC=C(C=C1)F)C#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring on a steam bath for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
it is diluted with 2000 ml
EXTRACTION
Type
EXTRACTION
Details
water and extracted thoroughly with benzene
WASH
Type
WASH
Details
washed successively with water, with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The benzene is then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from diethyl ether
CUSTOM
Type
CUSTOM
Details
to afford 16.23 gm

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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